Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. It also showed weak affinity for α1- (Ki = 0.225-1.400 μM) and α2- (Ki = 0.152-4.299 μM) adrenergic receptors. []
Relevance: This compound shares a similar core structure with 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, both featuring a theophylline moiety (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) substituted at the 7-position with a piperazine-containing side chain. The variations lie in the substituents on the piperazine ring and the linker between the theophylline and piperazine moieties. []
Compound Description: This series of compounds was synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity, as well as their affinities for α1- and α2-adrenergic receptors. Some of the compounds within this series exhibited promising antiarrhythmic and hypotensive activities. []
Relevance: These compounds are structurally related to 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, with the primary difference being the presence of various alkylamino substituents at the 8-position of the theophylline ring. This highlights the potential for modification at this position to modulate biological activity. []
Compound Description: The structure of this compound was determined by X-ray crystallography, revealing key structural features, including the planar nature of the purine system and the conformation of the various substituents. []
Relevance: This compound shares a very similar structure with 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds possess a benzylamino group at the 8-position and a piperazinylpropyl group at the 7-position of the theophylline core. The main difference lies in the substituent on the piperazine ring. This similarity suggests that modifications to this substituent could be explored to fine-tune the compound's properties. []
Compound Description: These four compounds were identified as potential Zika virus methyltransferase (MTase) inhibitors through structure-based virtual screening, ADMET profiling, and computational studies. []
Relevance: While not directly structurally related, the identification of 8-(2-hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080) as a potential ZIKV MTase inhibitor alongside 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione suggests that theophylline derivatives with substitutions at the 7- and 8-positions might be a promising scaffold for further exploration in the development of antiviral agents. []
Olomoucine Analogues
Compound Description: A series of olomoucine analogues, including 2-[(1-substituted)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamides (6a-g and 7a-g), 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g and 10a-g), 3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione (11a-g and 12a-g), and their isosteres 3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione (13a-c and 14a-c), were designed and synthesized as potential anticancer agents. []
Relevance: Although not structurally identical, these compounds share the purine-2,6-dione core structure with 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The variations lie in the fusion of different heterocyclic rings and the presence of diverse substituents. This emphasizes the versatility of the purine scaffold in medicinal chemistry and suggests potential applications for 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in anticancer research. []
Caffeine
Compound Description: Caffeine is a non-selective adenosine receptor antagonist known to attenuate MPTP-induced dopamine loss and neurotoxicity, potentially by blocking adenosine A2A receptors. [, ]
Relevance: Caffeine shares the purine core structure with 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, highlighting the potential of this scaffold for interacting with adenosine receptors. While caffeine is non-selective, its neuroprotective effects in the MPTP model of Parkinson’s disease suggest that more selective compounds targeting adenosine receptors, such as A2A antagonists, could be beneficial. [, ]
Compound Description: These compounds are adenosine A2A receptor antagonists that have been shown to attenuate MPTP-induced neurotoxicity, similar to caffeine. [, , ]
Relevance: While structurally diverse, these compounds and 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione share a common target in the adenosine A2A receptor, highlighting its potential as a therapeutic target for neurodegenerative diseases like Parkinson’s disease. The specific structural features contributing to A2A receptor binding and functional effects may differ among these compounds. [, , ]
8-cyclopentyl-1,3-dipropylxanthine (DPCPX)
Compound Description: DPCPX is a selective adenosine A1 receptor antagonist that, like caffeine, has been shown to reverse MPTP-induced motor and cognitive dysfunction in mice. []
Relevance: This compound highlights the potential therapeutic benefit of targeting adenosine receptors, specifically A1 receptors, in Parkinson’s disease. Although structurally distinct from 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, it suggests the potential for exploring the effects of this compound on various adenosine receptor subtypes. []
Compound Description: ASP5854 is a novel, selective, and orally active dual adenosine A1 and A2A receptor antagonist that shows promise in improving motor impairments, offering neuroprotection through A2A antagonism, and enhancing cognitive function via A1 antagonism. []
Relevance: While structurally different from 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, ASP5854's multi-target activity profile highlights the potential benefits of developing compounds targeting both A1 and A2A receptors. This suggests a possible direction for further investigation of the target compound. []
Compound Description: This compound is a key intermediate in the synthesis of xanthene derivatives designed as antiasthmatic agents. []
Relevance: This compound shares the core theophylline structure with 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and also features a piperazine-containing side chain at the 7-position. This structural similarity underscores the versatility of the theophylline scaffold for developing compounds with different pharmacological activities. []
Compound Description: MKS-492 is a potent inhibitor of allergic bronchoconstriction and inflammatory reactions. It acts as a type III isozyme inhibitor of cyclic nucleotide phosphodiesterase and inhibits antigen-induced bronchoconstriction, PAF-induced bronchoconstriction, and leukotriene B4-induced airway eosinophilia. []
Relevance: This compound, like 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is built on a theophylline core and features substitutions at the 7- and 8-positions. The structural similarities, despite different pharmacological activities, suggest the theophylline scaffold's potential as a starting point for developing compounds with diverse biological properties. []
Compound Description: Tazifylline is a potent, selective, and long-acting histamine H1-receptor antagonist. It exhibits antiallergic activity by inhibiting histamine-induced bronchoconstriction, reducing inflammatory effects of histamine, and attenuating histamine-evoked hypotension. [, ]
Relevance: This compound shares a structural resemblance to 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, both containing a theophylline core substituted at the 7-position with a piperazine-containing side chain. This shared scaffold, despite different activities, emphasizes the potential for designing diverse compounds with varying pharmacological profiles by modifying substituents on this core structure. [, ]
Compound Description: Fenetylline is a drug that undergoes biotransformation to produce several metabolites, some of which have been identified and characterized. []
Relevance: Fenetylline shares the theophylline core structure with 7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This commonality highlights the metabolic pathways associated with theophylline derivatives and the potential for generating active metabolites. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.